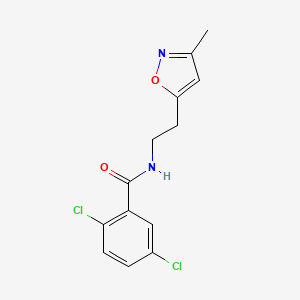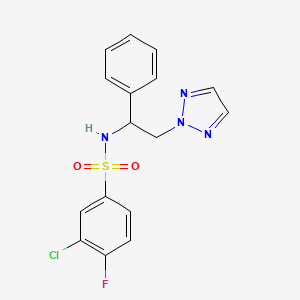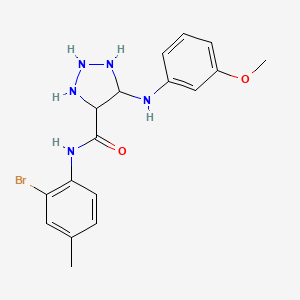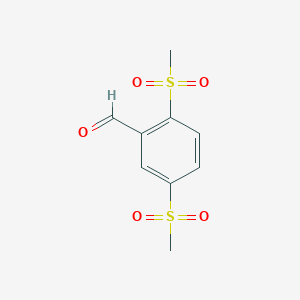![molecular formula C18H14FN3O2S B2666375 3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide CAS No. 478246-51-4](/img/structure/B2666375.png)
3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carbohydrazide group, which is a derivative of carboxylic acids and hydrazine. The molecule also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene and pyridine rings would likely contribute to the compound’s aromaticity, while the fluorophenyl group could introduce some polarity. The carbohydrazide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the carbohydrazide group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with similar structural features, such as those derived from Schiff bases or incorporating pyridine and thiophene moieties, have been synthesized and analyzed for their chemical properties and potential applications. For instance, research on o-hydroxy Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde has been conducted to explore their hydrogen bonding attributes and structural characteristics through spectroscopic techniques and X-ray crystal structure determination (Kala et al., 2016). Such studies lay the groundwork for understanding the chemical behavior and potential applications of complex molecules, including those similar to the compound of interest.
Antimicrobial and Biological Activities
Several studies focus on the antimicrobial, anticancer, and biological activities of compounds featuring pyridine, thiophene, and Schiff base components. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities, providing insights into the therapeutic potential of these compounds (Tumosienė et al., 2020). This research indicates the relevance of structurally related compounds in developing new pharmaceuticals and therapeutic agents.
Material Science and Corrosion Inhibition
Research also extends to the applications of pyridine and thiophene derivatives in materials science, such as their use as corrosion inhibitors. A study on thiazole-based pyridine derivatives demonstrates their potential in protecting mild steel from corrosion, highlighting the importance of such compounds in industrial applications (Chaitra et al., 2016). Understanding the protective mechanisms and efficiency of these compounds can lead to the development of more durable and corrosion-resistant materials.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-15-3-1-14(2-4-15)12-24-16-7-10-25-17(16)18(23)22-21-11-13-5-8-20-9-6-13/h1-11H,12H2,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPDOTPPPDQRQY-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C/C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

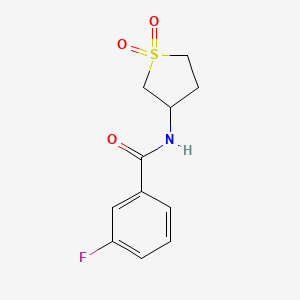
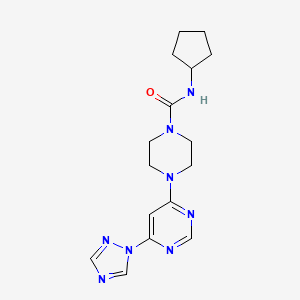
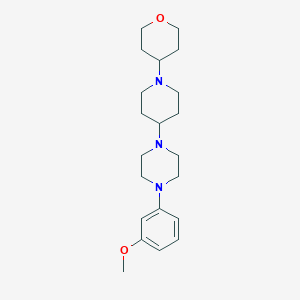
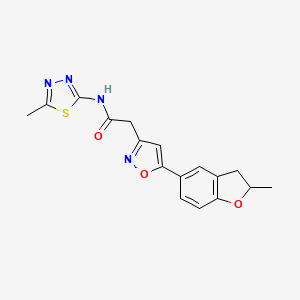

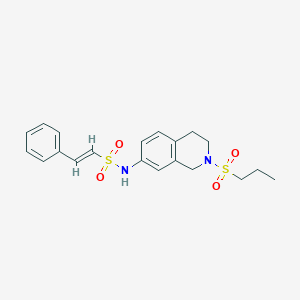
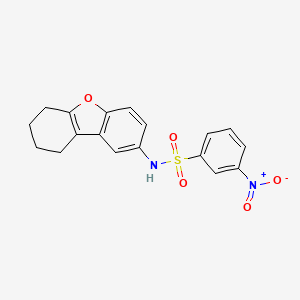
![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)
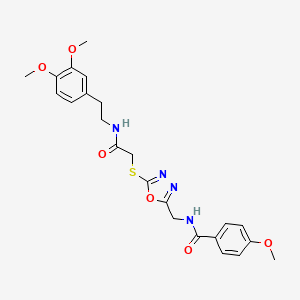
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2666310.png)
